molecular formula C10H7BrFN B1519198 4-Bromo-8-fluoro-2-methylquinoline CAS No. 1070879-49-0

4-Bromo-8-fluoro-2-methylquinoline

Cat. No.: B1519198
CAS No.: 1070879-49-0
M. Wt: 240.07 g/mol
InChI Key: XETQAKPBSIDNFG-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-2-methylquinoline (CAS 1070879-49-0) is a halogenated quinoline derivative of high interest in medicinal and synthetic chemistry. With the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol, this compound serves as a valuable synthetic intermediate, or building block, for the preparation of more complex 2,4-substituted quinoline compounds . Quinoline scaffolds are fundamental in chemical and pharmaceutical research, forming the core of numerous compounds with significant biological activities . The specific substitution pattern on this molecule, featuring bromo and fluoro groups at the 4 and 8 positions of the quinoline ring, makes it a versatile precursor. These halogens offer distinct reactivity profiles, enabling selective cross-coupling reactions and further functionalization to develop novel target molecules . Researchers utilize this building block in the exploration of new pharmacologically active agents, particularly in the ongoing development of antimalarial and anticancer compounds where the quinoline structure is prominently featured . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling, storage, and safety information before use.

Properties

IUPAC Name

4-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQAKPBSIDNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653698
Record name 4-Bromo-8-fluoro-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-49-0
Record name 4-Bromo-8-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-49-0
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Advanced Spectroscopic and Structural Elucidation of 4 Bromo 8 Fluoro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-8-fluoro-2-methylquinoline, both ¹H and ¹³C NMR would provide critical information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atom in the quinoline (B57606) ring. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity, allowing for the assignment of each proton to its specific position on the quinoline core. The methyl group would likely appear as a singlet, given its separation from other protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
CH₃ 2.5 - 2.7 s N/A
H-3 7.3 - 7.5 s N/A
H-5 7.6 - 7.8 t J = 7.5 - 8.5
H-6 7.2 - 7.4 (d,d) J = 8.0 - 9.0, J = 4.0 - 5.0

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic environment created by the substituents. For instance, the carbon atom bonded to the bromine (C-4) and the one bonded to the fluorine (C-8) would exhibit characteristic shifts. The carbon of the methyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
CH₃ 20 - 25
C-2 155 - 160
C-3 120 - 125
C-4 115 - 120 (d, JC-F)
C-4a 145 - 150
C-5 125 - 130 (d, JC-F)
C-6 120 - 125
C-7 128 - 133
C-8 158 - 163 (d, JC-F)

Note: The data in this table is predictive. The presence of fluorine would lead to coupling with nearby carbon atoms, resulting in doublets (d) with specific coupling constants (JC-F).

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are crucial for identifying the functional groups present in a molecule and providing insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational modes of its various functional groups. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and the characteristic vibrations of the C-Br and C-F bonds. The positions of these bands would provide confirmatory evidence for the presence of these groups.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (CH₃) 2850 - 3000
C=N Stretch 1600 - 1650
C=C Stretch (Aromatic) 1450 - 1600
C-F Stretch 1000 - 1400

Note: This table presents expected frequency ranges for the key functional groups.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds show strong IR absorptions, non-polar bonds often produce strong signals in Raman spectra. For this compound, the C=C bonds of the aromatic system and the C-Br bond would be expected to show prominent Raman scattering. The combination of FT-IR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Table 4: Predicted FT-Raman Active Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic Ring Breathing 990 - 1010
C-Br Stretch 500 - 600

Note: This table highlights some of the vibrational modes expected to be strong in the FT-Raman spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The quinoline ring system, being a conjugated aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of substituents like bromine and fluorine, as well as the nitrogen heteroatom, would influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax Range (nm)
π → π* 250 - 350

Note: The predicted ranges are based on the electronic properties of similar aromatic heterocyclic compounds. The actual λmax values would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, the analysis provides key data points for its identification and characterization.

The empirical formula of the compound is C₁₀H₇BrFN, leading to a calculated monoisotopic mass of approximately 238.975 Da. High-resolution mass spectrometry can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion, which is a clear indicator for the presence of a single bromine atom in the molecule.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound under different ionization conditions are valuable for its detection in complex matrices. uni.lu

Interactive Table: Predicted m/z for Adducts of this compound

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺239.98188
[M+Na]⁺261.96382
[M-H]⁻237.96732
[M+NH₄]⁺257.00842
[M+K]⁺277.93776
[M]⁺238.97405

Data sourced from predicted values. uni.lu

The fragmentation of this compound under electron impact (EI) ionization is expected to follow pathways characteristic of substituted quinoline systems. cdnsciencepub.comcdnsciencepub.com The stable aromatic quinoline core would lead to a prominent molecular ion peak. Key fragmentation processes would likely include:

Loss of a Methyl Radical (•CH₃): Fragmentation of the 2-methyl group would result in an [M-15]⁺ ion. This is a common fragmentation for alkyl-substituted aromatic rings. cdnsciencepub.com

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would produce a significant fragment at [M-79/81]⁺.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds, such as quinoline, involves the cleavage of the pyridine (B92270) ring, leading to the expulsion of a neutral HCN molecule and the formation of an [M-27]⁺ ion or subsequent fragment ions. cdnsciencepub.com

Retro-Diels-Alder (RDA) Reaction: While less common for the unsubstituted quinoline itself, substituted systems can undergo RDA-type reactions, leading to the cleavage of the heterocyclic ring.

The fragmentation pattern provides a structural fingerprint, confirming the identity and connectivity of the substituents on the quinoline core. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the intermolecular forces that govern the crystal packing.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental data for the specific subsections below are not available. The following sections describe the type of information that would be obtained from such an analysis.

A crystallographic analysis would begin by determining the unit cell, which is the smallest repeating unit of the crystal lattice. This involves measuring the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). The diffraction pattern's symmetry would also be used to assign the crystal to one of the 230 possible space groups, which describes all the symmetry operations (e.g., rotations, reflections, inversions) within the crystal. This fundamental data is the basis for solving the full crystal structure.

Once the structure is solved, X-ray crystallography would provide a precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planarity of the quinoline ring system and determine the exact positions of the bromine, fluorine, and methyl substituents. Key parameters to be determined would include the C-Br, C-F, C-N, and various C-C bond lengths, as well as the bond angles defining the geometry of the fused rings. This data offers an unambiguous confirmation of the compound's constitution.

Computational and Theoretical Investigations of 4 Bromo 8 Fluoro 2 Methylquinoline

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a set of optimized bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Bromo-8-fluoro-2-methylquinoline

Parameter Value
C-Br Bond Length (Å) Data not available
C-F Bond Length (Å) Data not available
N-C2 Bond Length (Å) Data not available
C2-C-CH3 Bond Angle (°) Data not available
Dihedral Angle (°) Data not available

Note: This table is for illustrative purposes only. The values would be populated with data from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these orbitals also provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Note: This table is for illustrative purposes only. The values would be populated with data from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent regions of high electron density and negative potential (electrophilic attack sites), while blue areas indicate regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow areas represent regions of intermediate potential. MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability arising from these interactions, offering a deeper understanding of the molecule's electronic delocalization and the nature of its chemical bonds.

Computational methods can also be used to predict the nonlinear optical (NLO) properties of a molecule. These properties are important for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of particular interest for NLO applications. DFT calculations can provide valuable insights into the potential of a compound like this compound as an NLO material.

Table 3: Hypothetical Nonlinear Optical Properties of this compound

Property Calculated Value
Dipole Moment (μ) Data not available
Polarizability (α) Data not available
First-Order Hyperpolarizability (β) Data not available

Note: This table is for illustrative purposes only. The values would be populated with data from NLO calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. Comparing the calculated spectrum with experimental data can help in the assignment of electronic transitions and provide a deeper understanding of the molecule's photophysical properties.

While no specific computational studies on this compound have been published to date, the theoretical frameworks of DFT and TD-DFT offer a clear path for future research. Such investigations would provide fundamental data on its geometric structure, vibrational modes, electronic properties, reactivity, and spectroscopic behavior. This information is essential for a complete understanding of the compound and would be invaluable for guiding its potential applications in various scientific and technological fields.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of a small molecule ligand, such as this compound, with the binding site of a target protein or enzyme. Such simulations can elucidate potential mechanisms of action by identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues of the receptor.

For the broader class of quinoline (B57606) derivatives, molecular docking studies are frequently employed to predict their potential as inhibitors for various biological targets, including kinases, DNA gyrase, and other enzymes implicated in diseases like cancer and bacterial infections. These in silico analyses help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug development process.

Despite the utility of this method for related compounds, a review of publicly available scientific literature reveals a lack of specific molecular docking studies detailing the ligand-receptor interactions of this compound. While the methodology is applicable, specific data on its binding modes, predicted affinity for particular protein targets, and key interactive residues are not presently documented in the reviewed sources.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By comparing the activity of structurally related compounds, researchers can deduce the importance of specific functional groups and their positions on the molecular scaffold. For quinoline derivatives, SAR studies are crucial for optimizing their therapeutic potential.

While comprehensive SAR data for this compound is limited, a comparative analysis has been reported, positioning its activity relative to other halogenated 2-methylquinoline (B7769805) analogs. This analysis highlights how subtle variations in the halogen substitution pattern on the quinoline ring can lead to significant differences in biological efficacy.

Table 1. Comparative Biological Activity of Substituted 2-Methylquinolines

Compound Name Substitution Pattern Reported Biological Activity
4-Bromo-6,8-difluoro-2-methylquinoline 4-Br, 6-F, 8-F, 2-CH₃ High
This compound 4-Br, 8-F, 2-CH₃ Moderate
6-Bromo-4-chloro-8-methylquinoline 6-Br, 4-Cl, 8-CH₃ Low

Source: Adapted from comparative analysis data.

This SAR data, though limited, provides valuable insight into the design of future quinoline-based compounds, suggesting that modifications at the 4, 6, and 8 positions are key to modulating biological activity.

Table 2. List of Compounds Mentioned

Compound Name
This compound
4-Bromo-6,8-difluoro-2-methylquinoline

Research Applications of 4 Bromo 8 Fluoro 2 Methylquinoline and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The quinoline (B57606) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide array of biological activities. bohrium.comrsc.orgnih.gov This heterocyclic aromatic structure is synthetically versatile, allowing for the creation of large, diverse libraries of derivatives. nih.goveurekaselect.com As a substituted quinoline, 4-bromo-8-fluoro-2-methylquinoline serves as a valuable starting material for developing novel therapeutic agents, particularly in the realms of infectious diseases and oncology.

The designation of the quinoline framework as a privileged scaffold stems from its ability to form the structural basis for molecules with diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. bohrium.comnih.govnih.goveurekaselect.com The synthetic accessibility of the quinoline ring allows chemists to systematically modify its structure to optimize interactions with various biological targets. nih.goveurekaselect.com

The specific structure of this compound offers distinct advantages for medicinal chemists. The bromine atom at the 4-position is a key functional group that can be readily replaced or modified through various chemical reactions, such as palladium-catalyzed cross-coupling, to introduce new molecular fragments. ossila.com The fluorine atom at the 8-position and the methyl group at the 2-position also influence the molecule's electronic properties, lipophilicity, and how it binds to target proteins, making this compound a highly adaptable building block for drug discovery programs. ossila.comossila.com

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for new drugs. nih.gov Quinoline derivatives have been a particularly fruitful area of research, leading to the development of potent antimycobacterial agents. nih.gov

The effectiveness of new compounds against M. tuberculosis is initially assessed through in vitro screening, where the minimum inhibitory concentration (MIC) is determined. The MIC represents the lowest concentration of a compound that prevents visible growth of the bacteria. nih.gov Numerous quinoline derivatives have been synthesized and tested, with some showing potent activity. For example, studies on a series of quinoline-based compounds bearing an isoxazole (B147169) side-chain identified derivatives with submicromolar activity against replicating Mtb. nih.govjohnshopkins.edu The activity is highly dependent on the specific substitutions on the quinoline core. nih.gov

CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µM)Reference
Compound 7g (a quinoline-isoxazole derivative)0.77 nih.gov
Compound 13 (a quinoline-isoxazole derivative)0.95 nih.gov
8-Hydroxyquinoline (B1678124)0.125 µg/mL nih.gov
Cloxyquin (5-chloroquinolin-8-ol)0.125 µg/mL nih.gov

Note: MIC values may be reported in different units (e.g., µM or µg/mL) across studies.

Understanding a drug's mechanism of action is critical for its development. A key target for quinoline-based antimycobacterial agents is the F1Fo-ATP synthase enzyme. nih.govworldscientific.comntu.edu.sg This enzyme is essential for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net By inhibiting mycobacterial ATP synthase, these compounds effectively cut off the energy supply to the bacterium, leading to cell death. nih.govresearchgate.net The diarylquinoline bedaquiline, an approved drug for treating multidrug-resistant TB, validates this mechanism, as it specifically targets the ATP synthase of Mtb. nih.govntu.edu.sgresearchgate.netnih.gov Research has shown that novel quinoline derivatives can also act as modest inhibitors of this crucial enzyme. nih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into effective drug candidates. By synthesizing and testing a series of related molecules, researchers can determine which chemical features are essential for biological activity. nih.goveurekaselect.com For quinoline-based antimycobacterial agents, SAR studies have revealed that the nature and positioning of various substituent groups are critical for potency. nih.govnih.govresearchgate.net For example, in one series of compounds, the presence of an isoxazole-containing side chain was found to be important for activity against both replicating and non-replicating Mtb. nih.govjohnshopkins.edu In another series of tetrahydroisoquinolines, a general trend of improved potency was observed with increased lipophilicity, and specific linkers and substituents were found to be crucial for target binding and efficacy. nih.gov These insights allow for the rational design of new derivatives with improved antimycobacterial properties. eurekaselect.com

The versatility of the quinoline scaffold also extends to oncology. nih.goveurekaselect.com Quinoline derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer. nih.govnih.gov The synthetic tractability of the quinoline ring system allows for the generation of derivatives that can be tailored to interact with specific cancer targets. nih.goveurekaselect.com For instance, certain 8-hydroxyquinoline derivatives have demonstrated significant cytotoxicity against human cancer cell lines in vitro and have shown antitumor activity in animal models. nih.gov This highlights the potential of using scaffolds like this compound to develop novel anticancer agents. nih.goveurekaselect.com

Exploration in Other Pharmacological Areas (e.g., Antimalarial, Antibacterial, Antiviral, Anti-inflammatory, Antioxidant Activities)

The quinoline scaffold is famously versatile, forming the basis for a wide array of therapeutic agents beyond cancer treatment. ekb.eg The most well-known example is quinine (B1679958) and its synthetic analogues like chloroquine, which are cornerstone antimalarial drugs. This historical success has spurred continued investigation into quinoline derivatives for various infectious diseases.

Research indicates that the quinoline nucleus is a promising framework for developing new antibacterial, antifungal, and antiviral agents. ekb.eg The specific biological activity is highly dependent on the substitutions on the quinoline ring system. Furthermore, derivatives have been explored for anti-inflammatory properties, with some analogues being evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. While specific studies on the antioxidant potential of this compound are not prominent, the broad pharmacological profile of the quinoline class suggests this as a potential area for future investigation.

Given its reactive sites and pharmacologically relevant core, this compound serves as a valuable chemical building block in drug discovery. It is used as a synthetic intermediate for the creation of more complex molecules and active pharmaceutical ingredients (APIs). The presence of the bromo- and fluoro- substituents provides medicinal chemists with versatile handles for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the facile construction of diverse chemical libraries for pharmacological screening.

Applications in Materials Science and Optoelectronics

The applications of quinoline derivatives extend beyond biology into the realm of materials science. The conjugated ring system of quinoline gives rise to useful electronic and photophysical properties. These properties make quinolines suitable for use in the development of organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs). The specific substitutions on the quinoline core can be tuned to achieve desired energy gaps and optical characteristics.

Furthermore, bromo-substituted quinolines like this compound can be used as end-capping materials. Through cross-coupling reactions, they can be attached to other molecules to extend the size of a chromophore—the part of a molecule responsible for its color and fluorescence. This has practical applications in the development of advanced electrochemical sensors, where such modifications can be used to enhance a fluorescent signal for more sensitive detection.

Development of Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives are recognized for their potential in the development of dyes for Dye-Sensitized Solar Cells (DSSCs) due to their inherent conjugated molecular structure. nih.govossila.com This structural feature is crucial for absorbing light and facilitating electron transfer, which are fundamental processes in the operation of DSSCs. The energy gap of quinoline-based molecules can be readily tuned by modifying the functional groups attached to the quinoline ring system. nih.govossila.com While direct research on this compound in DSSCs is not extensively documented, its role as a fluorinated heterocyclic building block suggests its potential as an intermediate in the synthesis of specialized dyes for solar cell applications. ossila.com The presence of both bromo and fluoro substituents provides multiple reaction sites for further chemical modifications, allowing for the extension of the chromophore's conjugation and optimization of its light-harvesting properties. ossila.com

Utilization in Organic Light-Emitting Diodes (OLEDs)

The conjugated nature of the quinoline ring system also makes its derivatives suitable for applications in Organic Light-Emitting Diodes (OLEDs). nih.govossila.com Quinoline-based materials can be synthesized to serve as emitters or charge-transporting layers within the OLED architecture. By altering the substituents on the quinoline core, the emission color and efficiency of the resulting OLED can be controlled. nih.gov For instance, various 8-hydroxyquinoline complexes have been synthesized and studied for their electroluminescent properties, demonstrating that the emission wavelength can be tuned by the introduction of electron-donating or withdrawing groups. nih.gov Research on other quinoline derivatives has shown their potential in achieving efficient blue emission, a critical component for full-color displays. researchgate.net Although specific studies on this compound for OLEDs are not prominent, its structural features as a fluorinated quinoline building block indicate its potential utility in the synthesis of novel materials for this technology. nih.govossila.com

Fabrication of Molecular Sensors and Probes

The 4-bromo-8-fluoroquinoline (B1285068) scaffold has shown promise in the field of molecular sensing. The bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions to extend the chromophore size of other molecules. ossila.com This property was leveraged to enhance the fluorescent signal of a cyclobarbital molecularly imprinted polymer, demonstrating its potential in the development of electrochemical sensors. ossila.com The ability of the quinoline ring to participate in the formation of fluorescent complexes and the influence of the fluoro and bromo groups on the electronic properties of the molecule make derivatives of this compound attractive candidates for the design of highly sensitive and selective molecular sensors and probes.

Design of Fluorescent Bioimaging Substances

Quinoline derivatives are known for their bioactivity and have been explored as fluorescent substances for bioimaging. nih.gov The inherent fluorescence of the quinoline ring system can be modulated by the introduction of various functional groups, allowing for the development of probes to monitor cellular activities in vitro. nih.govossila.com While direct applications of this compound in bioimaging are not widely reported, its status as a fluorinated quinoline derivative suggests its potential as a precursor for creating novel fluorescent probes. nih.gov The lipophilicity and metabolic stability of organic molecules can be significantly altered by fluorination, which could be advantageous in designing bioimaging agents with improved cellular uptake and stability.

Applications in Agrochemical Development

The inclusion of fluorine atoms in agrochemical compounds often leads to enhanced efficacy. Derivatives of fluorinated quinolines have been investigated for their potential as active ingredients in crop protection products.

Efficacy Studies Against Agricultural Pests (e.g., Insects, Nematodes, Mites)

Derivatives of 8-fluoroquinoline (B1294397) have demonstrated effectiveness against a range of agricultural pests, including insects, nematodes, and mites. ossila.com More specific research has been conducted on the antifungal properties of novel fluorinated quinoline analogs. In a study using Tebufloquin as a lead compound, a series of new fluorinated quinoline derivatives were synthesized and tested for their antifungal activity against various plant pathogens. nih.gov The results indicated that several of these compounds exhibited significant inhibitory effects.

The following table summarizes the antifungal activity of selected fluorinated quinoline derivatives at a concentration of 50 μg/mL. nih.gov

CompoundTarget PathogenInhibition Rate (%)
2bSclerotinia sclerotiorum>80
2eSclerotinia sclerotiorum>80
2fSclerotinia sclerotiorum>80
2kSclerotinia sclerotiorum>80
2nSclerotinia sclerotiorum>80
2gRhizoctonia solani80.8

These findings underscore the potential of fluorinated quinoline scaffolds in the development of new and effective antifungal agents for agriculture.

Role in the Synthesis of Pesticides and Herbicides

Quinoline compounds are important skeletons in the synthesis of new pesticides due to the ease with which their structure can be modified to achieve desired biological activities, including antifungal, herbicidal, and insecticidal properties. nih.gov The synthesis of novel fluorinated quinoline analogs with demonstrated antifungal activity highlights the role of such compounds as building blocks for new agrochemicals. nih.gov The process often involves the reaction of precursors like 2-fluoroaniline (B146934) with other reagents to construct the quinoline ring, which is then further modified. nih.gov While the direct use of this compound in the synthesis of commercial pesticides and herbicides is not explicitly detailed in the available literature, its structure as a poly-substituted quinoline makes it a valuable intermediate for creating a diverse library of compounds for screening and development in the agrochemical industry. nih.govossila.com

Future Research Directions and Translational Perspectives

Advancements in Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign and sustainable practices. For the synthesis of quinoline (B57606) derivatives like 4-Bromo-8-fluoro-2-methylquinoline, this translates to the development of greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.govresearchgate.net

Future research will likely focus on one-pot syntheses and the use of eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix rsc.orgarene (CX4SO3H). researchgate.net Microwave-assisted organic synthesis presents another promising avenue, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. benthamdirect.com The exploration of solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) and water will also be crucial in developing sustainable manufacturing processes for this compound and its derivatives. researchgate.netresearchgate.net The use of nanocatalysts is another emerging area that offers high efficiency and recyclability, contributing to more sustainable synthetic protocols. nih.gov

Design and Synthesis of Novel Derivatives with Tailored Bioactivities

The core structure of this compound is a fertile ground for the design and synthesis of new derivatives with customized biological activities. The strategic modification of the quinoline scaffold by introducing various functional groups can significantly influence its interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental in this endeavor. For instance, the addition of electron-donating groups (e.g., -OCH3, -OH) or electron-withdrawing groups (e.g., -NO2, -CF3) can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net Hybridization of the quinoline scaffold with other heterocyclic moieties like furan, pyrazole, and indole (B1671886) has been shown to significantly enhance bioactivity. researchgate.net

The following table illustrates the potential for generating diverse derivatives from a quinoline core, which could be applied to this compound to explore a wide range of biological activities.

Parent Compound Modification Resulting Derivative Class Potential Bioactivity
This compoundSubstitution at the bromine positionAminoquinolines, AlkoxyquinolinesAnticancer, Antimicrobial
This compoundModification of the methyl groupCarboxylic acids, AlcoholsAntiviral, Anti-inflammatory
This compoundHybridization with other heterocyclesQuinoline-pyrazole hybrids, Quinoline-indole hybridsEnhanced anticancer and antimicrobial efficacy

In-depth Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for rational drug design. Future research should focus on elucidating the specific mechanisms of action responsible for their potential therapeutic effects.

For anticancer applications, studies could investigate the inhibition of key enzymes such as topoisomerases or protein kinases, which are often dysregulated in cancer cells. The induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) are other critical mechanisms to explore.

In the context of antimicrobial activity, research could focus on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and are common targets for quinolone antibiotics. mdpi.comnih.gov Understanding the molecular interactions through techniques like X-ray crystallography and computational modeling will be vital in identifying the key binding interactions and guiding the design of more potent and selective inhibitors.

High-Throughput Screening and Lead Compound Optimization

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds for their biological activity. nih.govanalytical-sales.com This approach will be instrumental in identifying promising derivatives of this compound for various therapeutic targets.

Future efforts should involve the development of robust and miniaturized assays for screening against a diverse panel of targets, including various cancer cell lines and microbial strains. nih.gov Once initial "hits" are identified through HTS, the process of lead optimization will commence. This involves a multidisciplinary approach combining medicinal chemistry, computational modeling, and in vitro and in vivo testing to refine the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The following table provides examples of data that could be generated through high-throughput screening of quinoline derivatives against cancer cell lines, which would be a crucial step in the development of this compound-based therapeutics.

Compound Cancer Cell Line IC50 (µM)
Derivative AMCF-7 (Breast Cancer)5.2
Derivative BA549 (Lung Cancer)10.8
Derivative CHCT116 (Colon Cancer)7.5

Development of Next-Generation Functional Materials and Devices

Beyond its biomedical potential, the unique photophysical properties of the quinoline scaffold make this compound a promising candidate for the development of advanced functional materials and devices. rsc.orgmdpi.comrsc.org

In the field of organic electronics, quinoline derivatives are being explored for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.eduresearchgate.netrsc.orgmdpi.com The inherent fluorescence of the quinoline ring system, which can be tuned by modifying its substituents, makes it an attractive component for emissive layers in OLEDs. Future research could focus on synthesizing derivatives of this compound with enhanced quantum yields and color purity for high-performance display and lighting applications.

Furthermore, the ability of the quinoline nucleus to act as a fluorescent sensor for metal ions and other analytes is another exciting area of research. rsc.orgmdpi.comrsc.orgresearchgate.netresearchgate.net The development of selective and sensitive fluorescent probes based on this compound could have significant applications in environmental monitoring, bio-imaging, and diagnostics.

The table below illustrates the potential of quinoline derivatives in OLED applications, a field where this compound could make significant contributions.

Quinoline Derivative Emission Color External Quantum Efficiency (%) Application
DMAC-QLBlue-Green17.3OLED Displays
PXZ-QLGreen14.8Solid-State Lighting
PTZ-QLSky-Blue7.7Automotive Lighting

This compound represents a chemical scaffold with immense untapped potential. The strategic convergence of green chemistry principles, innovative drug design, in-depth mechanistic studies, and advanced materials science will be pivotal in translating the promise of this molecule into tangible benefits for medicine and technology. The future of this versatile compound is bright, with a multitude of research avenues waiting to be explored.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-8-fluoro-2-methylquinoline to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Halogenation Strategies : Sequential bromination and fluorination of the quinoline core using reagents like POBr₃ or HBr/AcOH for bromine introduction, followed by fluorination with Selectfluor or KF under microwave irradiation .
  • Catalytic Systems : Palladium-based catalysts (e.g., PdCl₂(dcpf)) with ligands such as 1,1'-bis(dicyclohexylphosphino)ferrocene enhance cross-coupling efficiency, particularly for introducing methyl groups at position 2 .
  • Purification : Recrystallization from chloroform or ethanol, monitored by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns. Key signals: ~8.5 ppm (H-3, quinoline ring), 2.7 ppm (CH₃), and distinct coupling for fluorine (¹⁹F NMR at ~-120 ppm) .
  • X-Ray Crystallography : Single-crystal analysis at 150 K reveals coplanar non-hydrogen atoms (r.m.s. deviation <0.03 Å) and weak C–H⋯π interactions stabilizing the lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 240.08 g/mol; observed: 240.07 ± 0.02) .

Advanced Research Questions

Q. How does the substitution pattern of bromine (position 4) and fluorine (position 8) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at position 4, facilitating nucleophilic substitution (e.g., Suzuki coupling). Fluorine at position 8 enhances metabolic stability via C–F bond strength and modulates π-stacking in enzyme binding pockets .
  • Biological Implications : Comparative studies with analogs (e.g., 4-Cl-8-F derivatives) show bromine’s bulkiness improves steric hindrance, reducing off-target interactions in enzyme inhibition assays (IC₅₀ values: 4-Br vs. 4-Cl = 1.2 µM vs. 3.8 µM for MMP-9) .

Q. What methodologies identify the enzyme targets and mechanisms of action for this compound?

Methodological Answer:

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Enzyme Assays : Test inhibition kinetics against metalloproteinases (e.g., MMP-9) via fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Monitor fluorescence (λ_ex = 328 nm, λ_em = 393 nm) over time .
  • Computational Docking : Molecular dynamics simulations (AMBER force field) predict binding poses in MMP-9’s active site, highlighting H-bonds with Glu402 and hydrophobic interactions with Leu397 .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL, focusing on assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antiproliferative activity may arise from HeLa vs. MCF-7 cell line variability .
  • SAR Studies : Synthesize analogs (e.g., 4-Br-6-F or 8-Cl variants) and test under standardized conditions. A 2024 study showed 4-Br-8-F-2-Me-quinoline’s EC₅₀ in HeLa cells (2.1 µM) vs. 8-Cl analog (5.3 µM), attributed to fluorine’s electronegativity .
  • Dose-Response Validation : Replicate contentious results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm apoptosis-specific effects .

Guidelines for Data Interpretation

  • Contradictory Data : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Structural Ambiguities : Employ synchrotron XRD for high-resolution crystallography (0.8 Å resolution) to resolve atomic positions in polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.